2-Methyloctahydropyrrolo[3,4-c]pyridine
Description
Contextualizing 2-Methyloctahydropyrrolo[3,4-c]pyridine within Nitrogen-Containing Bicyclic Heterocycles
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of a vast number of therapeutic agents. nih.govrsc.org Statistically, these structures are present in more than 85% of all biologically active compounds, and approximately 60-75% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. nih.govrsc.orgnih.gov Their prevalence is attributed to several key factors: they are abundant in nature in molecules like vitamins, hormones, and antibiotics, and their nitrogen atoms can readily form hydrogen bonds with biological targets such as enzymes and receptors. nih.govmdpi.com
Bicyclic heterocycles, such as the octahydropyrrolo[3,4-c]pyridine scaffold, offer a rigid yet three-dimensional framework. This structural rigidity can be advantageous in drug design, as it reduces the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for its intended biological target. The compact and structurally diverse nature of these rings makes them privileged scaffolds in the development of novel therapeutics.
Significance of the Pyrrolo[3,4-c]pyridine and Related Octahydropyrrolo[3,4-c]pyrrole (B1259266) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The pyrrolo[3,4-c]pyridine scaffold, the aromatic counterpart to the core of this compound, and the related saturated octahydropyrrolo[3,4-c]pyrrole scaffold are recognized for their significant and diverse pharmacological potential. researchgate.netresearchgate.net
Pyrrolo[3,4-c]pyridine Scaffold:
The pyrrolo[3,4-c]pyridine ring system is one of six structural isomers of pyrrolopyridine and is a key component in many compounds evaluated for therapeutic use. researchgate.netnih.govmdpi.com Its derivatives have demonstrated a broad spectrum of biological activities. nih.govnih.gov Research has shown that compounds incorporating this scaffold can be developed to treat diseases of the nervous and immune systems. researchgate.netnih.govmdpi.com Furthermore, they have been investigated for a wide range of therapeutic applications, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. researchgate.netnih.govmdpi.com For instance, certain derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov The versatility of this scaffold also extends to materials science, where its derivatives are explored as promising fluorescent materials. researchgate.net
Table 2: Investigated Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives
| Therapeutic Area | Target/Activity | Key Findings |
|---|---|---|
| Antiviral (HIV) | HIV-1 Integrase Inhibition | Derivatives have shown potential as second-generation inhibitors, effective against mutants resistant to existing drugs. nih.gov |
| Antidiabetic | Blood Glucose Reduction | Certain 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives reduce blood glucose by stimulating uptake into muscle and fat cells. mdpi.comnih.gov |
| Oncology | PI3K Inhibition | 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives have been synthesized as potential anticancer agents targeting PI3K enzymes. mdpi.com |
| Antimycobacterial | InhA Inhibition | Compounds have been designed to inhibit InhA, a key enzyme in Mycobacterium tuberculosis, showing promise for new tuberculosis treatments. mdpi.com |
| Neurology | Analgesic & Sedative Effects | Various 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have demonstrated significant sedative and analgesic properties in preclinical studies. nih.govmdpi.com |
Octahydropyrrolo[3,4-c]pyrrole Scaffold:
The closely related octahydropyrrolo[3,4-c]pyrrole is a saturated diamine scaffold that has proven highly valuable in the development of ligands for central nervous system (CNS) targets. ontosight.ainih.gov This framework serves as an isosteric replacement for other rings like piperazine (B1678402), which can improve drug-like properties. nih.gov
Extensive research has utilized this scaffold to construct potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function and neurological disorders. acs.orgnih.gov Specifically, series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been synthesized that show high affinity for either the α4β2 or α7 nAChR subtypes. acs.orgnih.gov Furthermore, the octahydropyrrolo[3,4-c]pyrrole chemotype has been successfully employed to design negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), a target for various CNS disorders. nih.gov This scaffold is also found in molecules targeting the muscarinic acetylcholine receptor M₁, the orexin (B13118510) receptor type 2, and the cannabinoid receptor type 1, highlighting its versatility in CNS drug discovery. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-2-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNPJOJIGXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595789 | |
| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-24-0 | |
| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Biological Activity and Pharmacological Profiles of 2 Methyloctahydropyrrolo 3,4 C Pyridine and Its Derivatives
Modulation of Histamine (B1213489) Receptors
The histamine H4 receptor (H4R) is a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. mdpi.comnih.gov Its role in mediating immune and inflammatory responses has made it an attractive target for the development of new therapies for allergic and inflammatory conditions like asthma and dermatitis. nih.govnih.gov
Research into selective histamine H4 receptor antagonists has led to the discovery of novel series of compounds based on the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold. patsnap.comnih.gov These derivatives have been identified as potent and selective antagonists of the H4 receptor. patsnap.comnih.gov
In the development of H4 receptor antagonists, the 2-methyloctahydropyrrolo[3,4-c]pyrrole (B104205) moiety has been successfully used as a bioisosteric replacement for the N-methylpiperazine group. This substitution resulted in potent amidine-based antagonists with the advantage of improved metabolic stability in both human and rat liver microsomes. digitellinc.com While the increased polarity of the amidine function can lead to lower oral bioavailability compared to amide counterparts, it also results in a larger volume of distribution and a longer half-life, demonstrating the therapeutic potential of this structural modification. digitellinc.com
| Compound Scaffold | Target | Activity | Key Findings |
|---|---|---|---|
| Octahydropyrrolo[3,4-c]pyrrole | Histamine H4 Receptor | Antagonist | Identified as a scaffold for potent and selective H4R antagonists. patsnap.com |
| 2-Methyloctahydropyrrolo[3,4-c]pyrrole | Histamine H4 Receptor | Antagonist | Used as a bioisosteric replacement for N-methylpiperazine, leading to improved metabolic stability. digitellinc.com |
Antiviral Activity: Focus on HIV-1 Entry Inhibition
The inhibition of Human Immunodeficiency Virus type 1 (HIV-1) entry into host cells is a key therapeutic strategy. frontiersin.orgnih.gov Many potent inhibitors targeting this mechanism are based on a piperazine (B1678402) core; however, this class of compounds often suffers from poor bioavailability, which limits their clinical utility. frontiersin.org
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound to improve its pharmacokinetic and pharmacodynamic properties while retaining its desired biological activity. frontiersin.orgnih.gov The octahydropyrrolo[3,4-c]pyrrole scaffold has been identified as a suitable bioisostere for the piperazine ring. This "scaffold hopping" approach allows for the alteration of properties such as lipophilicity, polarity, and metabolic stability. frontiersin.org
In the context of HIV-1 entry inhibitors, replacing the traditional piperazine moiety with a 2-methyloctahydropyrrolo[3,4-c]pyrrole group is a rational design strategy aimed at overcoming the bioavailability limitations of earlier compounds. frontiersin.org While specific antiviral data for a 2-methyloctahydropyrrolo[3,4-c]pyridine-based HIV-1 entry inhibitor is not detailed in the reviewed literature, the principle is well-established. For instance, other derivatives of the broader pyrrolo[3,4-c]pyridine class have demonstrated significant anti-HIV-1 activity. One exemplified compound showed potent antiviral activity against the HIV-1 NL4-3 strain with an EC50 value of 0.00068 µM and a therapeutic index greater than 1471. Another study on 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives identified compounds with potent anti-HIV-1 activities, with one derivative exhibiting an EC50 value of 1.65 µM.
| Compound Class | Target | Reported Activity (EC50) |
|---|---|---|
| Pyrrolopyridine derivatives | HIV-1 (NL4-3 strain) | 0.00068 µM |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | HIV-1 | 1.65 µM |
| N-substituted pyrrolo-pyridine derivatives | HIV-1 | 5.02 to 5.07 µM |
Immunomodulatory and Anti-inflammatory Properties
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have shown potential for use in treating diseases of the immune system due to their immunomodulatory and anti-inflammatory activities. mdpi.comresearchgate.net
Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. TLR7 and TLR8 are endosomal receptors that detect single-stranded RNA from viruses, and their aberrant activation is implicated in the pathogenesis of autoimmune diseases like lupus. Consequently, the development of TLR7 and TLR8 antagonists is a promising therapeutic strategy for these conditions.
While many small molecule TLR7/8 antagonists are based on other heterocyclic systems, the broader pyrrolopyridine scaffold has been identified for its potential in this area. patsnap.com A patent for pyrrolo[3,2-c]pyridine derivatives describes their utility as inhibitors of TLR7, TLR8, and TLR9 for the treatment of autoimmune and inflammatory diseases such as systemic lupus erythematosus, rheumatoid arthritis, and psoriasis. This suggests that the pyrrolopyridine core structure is a viable starting point for developing antagonists for these receptors.
The anti-inflammatory potential of pyrrolo[3,4-c]pyridine derivatives has been demonstrated through various mechanisms. One area of investigation involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and are associated with pathologies like arthritis. mdpi.com
In other research, specific derivatives have shown direct anti-inflammatory effects. For example, the compound 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione exhibited 26% anti-inflammatory activity in a preclinical model at a dose of 50 mg/kg. The broad investigation into the biological activities of pyrrolo[3,4-c]pyridines continues to underscore their potential as scaffolds for developing new anti-inflammatory agents. mdpi.com
Neurological Target Engagement
The octahydropyrrolo[3,4-c]pyrrole scaffold has been identified as a versatile chemical framework for designing ligands that interact with various targets within the central nervous system (CNS). nih.gov Its utility as a bioisosteric replacement for other cyclic structures, such as piperazine, has led to the development of potent and selective modulators for several key neurological receptors. nih.govnih.gov
Derivatives of octahydropyrrolo[3,4-c]pyrrole have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), a key receptor in excitatory neurotransmission. nih.govnih.gov The octahydropyrrolo[3,4-c]pyrrole scaffold was selected as an isosteric substitute for a piperazine ring found in an initial hit compound from a screening campaign. nih.govnih.gov
Research demonstrated that this structural modification could significantly enhance potency. For instance, the direct replacement of the piperazine ring in a lead compound with the octahydropyrrolo[3,4-c]pyrrole group resulted in a molecule (compound 8 in the linked study) that was over seven times more potent as a NAM for human mGlu1. nih.gov This compound also showed reduced activity at the rat mGlu5 receptor, indicating a degree of selectivity. nih.gov Further structure-activity relationship (SAR) studies explored various substitutions on the scaffold to optimize drug-like properties, including reducing plasma protein binding and cytochrome P450 inhibition. nih.govmedchemexpress.cn
Table 1: Potency of Octahydropyrrolo[3,4-c]pyrrole Derivatives as mGlu1 Negative Allosteric Modulators
| Compound | Core Scaffold | mGlu1 IC50 (nM) | Selectivity Highlight |
|---|---|---|---|
| Initial Hit (1) | Piperazine | >7x less potent than Cmpd 8 | Less selective vs. mGlu5 |
| Analog (8) | Octahydropyrrolo[3,4-c]pyrrole | More potent | r-mGlu5 IC50 = 3360 nM |
| Pyridine (B92270) Analog (32) | Octahydropyrrolo[3,4-c]pyrrole | Moderately potent | Data not specified |
| Pyridine Analog (34) | Octahydropyrrolo[3,4-c]pyrrole | Moderately potent | Data not specified |
The octahydropyrrolo[3,4-c]pyrrole framework is central to a series of 5-(pyridine-3-yl) derivatives that demonstrate high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically the α4β2 and α7 subtypes. acs.orgnih.govdocumentsdelivered.com These receptors are implicated in a range of cognitive functions and are targets for various neurological and psychiatric conditions. nih.gov
Studies have revealed that simple substitution patterns on the octahydropyrrolo[3,4-c]pyrrole scaffold can effectively switch the ligand's binding selectivity between the α4β2 and α7 nAChR subtypes. acs.orgnih.gov This tunability allows for the specific design of subtype-selective ligands, which is crucial for investigating the distinct physiological roles of these receptors and for developing targeted therapeutics. acs.org The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype has proven particularly useful in the design of ligands for the α7 subtype, such as the compound known as A-582941. nih.gov
Table 2: nAChR Subtype Selectivity Profile of 5-(Pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole Derivatives
| Compound Series | Target Receptors | Key Finding |
|---|---|---|
| 5-(Pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles | α4β2 and α7 nAChR | Simple substitutions on the core scaffold can switch binding selectivity between α4β2 and α7 subtypes. acs.orgnih.gov |
| A-582941 | α7 nAChR | An example of an N-heteroaryl octahydropyrrolo[3,4-c]pyrrole designed as a ligand for this subtype. nih.gov |
The versatility of the N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype extends beyond mGlu1 and nAChR modulation. nih.gov This scaffold has been successfully employed in the development of small molecules that interact with a number of other important CNS targets. nih.gov
Examples of this broad applicability include the design of ligands for:
Muscarinic Acetylcholine Receptor M1 (M1): A key receptor in cognitive processes.
Orexin (B13118510) Receptor Type 2 (OX2): Involved in the regulation of sleep and wakefulness.
Cannabinoid Receptor Type 1 (CB1): A primary target in the endocannabinoid system, modulating appetite, pain, and mood. nih.gov
This demonstrates that the octahydropyrrolo[3,4-c]pyrrole core is a privileged scaffold in medicinal chemistry, providing a robust foundation for creating diverse ligands targeting multiple neurological pathways. nih.gov
Antimicrobial Spectrum
Beyond their activity in the central nervous system, derivatives of the pyrrolo[3,4-c]pyridine and octahydropyrrolo[3,4-c]pyrrole scaffolds have been shown to possess significant antimicrobial properties. mdpi.comresearchgate.net
Derivatives of pyrrolo[3,4-c]pyridine have emerged as a promising class of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comresearchgate.netnih.gov Research has identified at least two distinct mechanisms of action for different series within this chemical family.
One series, pyrrolo[3,4-c]pyridine-3-one derivatives, was designed to inhibit the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. mdpi.com Another class, pyrrolo[3,4-c]pyridine-1,3(2H)-diones, was identified as inhibiting the cytochrome bc1 complex, which is a validated drug target involved in mycobacterial respiration. acs.orgnih.gov This latter series produced compounds with potent, nanomolar-level activity. acs.org
Furthermore, a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles exhibited notable antimycobacterial activity against the M. tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values in the low micromolar range. arkat-usa.orgugent.be
Table 3: Antimycobacterial Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound Series | Target/Organism | Activity (MIC) |
|---|---|---|
| Pyrrolo[3,4-c]pyridine-3-ones | InhA enzyme of M. tuberculosis | Inhibition percentage determined at 30 and 100 µM. mdpi.com |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Cytochrome bc1 complex of M. tuberculosis | Nanomolar activity. acs.org |
| 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | M. tuberculosis H37Rv | 7.81-62.5 µg/mL. arkat-usa.orgugent.be |
The antimicrobial activity of octahydropyrrolo[3,4-c]pyrrole derivatives is not limited to mycobacteria. A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles was screened against a panel of five bacterial strains and three fungal strains. researchgate.netarkat-usa.orgugent.be
The compounds demonstrated a broad spectrum of activity, with MIC values for both antibacterial and antifungal effects ranging from 15.62 to 250 µg/mL. researchgate.netugent.be While the antibacterial activity was generally less potent than the reference compound ampicillin, the compounds showed consistent inhibitory effects across the tested strains. arkat-usa.org Similarly, their antifungal activity was considered moderate when compared to the reference drug fluconazole. arkat-usa.org
Table 4: General Antimicrobial Activity of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives
| Activity Type | Organisms Tested | Observed MIC Range |
|---|---|---|
| Antibacterial | Five standard bacterial strains (including S. aureus, B. subtilis, E. coli) | 15.62-250 µg/mL. arkat-usa.orgugent.be |
| Antifungal | Three standard fungal strains | 15.62-250 µg/mL. arkat-usa.orgugent.be |
Antineoplastic and Anticancer Activities
The pyrrolo[3,4-c]pyridine scaffold and its related structures have emerged as a significant area of interest in oncology research due to their diverse mechanisms of action against cancer cells. nih.govnih.gov These compounds have been investigated for their ability to inhibit critical cellular processes involved in tumor growth and proliferation. nih.gov
Nicotinamide phosphoribosyltransferase (NAMPT) is a crucial enzyme in the NAD+ salvage pathway, which is vital for cellular metabolism and growth. nih.govnih.gov The inhibition of NAMPT is a targeted strategy in cancer therapy, as blocking this enzyme's activity can disrupt cancer cell metabolism and impair cell growth. nih.govresearchgate.net
Researchers have identified potent NAMPT inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold. researchgate.netnih.gov Using structure-based design, a series of urea-derived compounds were synthesized and found to exhibit strong anti-NAMPT activity. nih.gov One optimized compound demonstrated potent enzymatic inhibition and significant antiproliferative effects against the PC-3 human prostate cancer cell line. researchgate.netnih.gov This compound also showed favorable pharmacokinetic properties in mice and was effective in a PC-3 mouse xenograft model. researchgate.netnih.gov The crystal structure of another potent derivative in complex with the NAMPT protein was also determined, providing insight into its binding mechanism. nih.gov
Table 1: NAMPT Inhibitory and Antiproliferative Activities of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Derivatives
| Compound | NAMPT IC50 (nM) | Antiproliferative IC50 (nM) | Cell Line |
| Compound 18 | 11 | 36 | PC-3 |
| Compound 29 | 10 | 7 | A2780 |
Data sourced from Dragovich et al. nih.gov
Derivatives of the pyrrolo[3,4-c]pyridine core have been explored for various anticancer applications. nih.govnih.gov One study synthesized a piperidin-4-on N-oxide derivative containing a dihydropyrrolo[3,4-c]pyridine moiety, which exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards breast cancer and healthy cardiac cells. nih.gov
Another avenue of research involves the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes that are critical in controlling cell growth, proliferation, and survival. nih.gov The inhibition of PI3Ks is a well-established strategy in anticancer therapy. nih.gov Collier et al. synthesized a series of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives as potential PI3K inhibitors. nih.gov
Furthermore, related pyrrolopyridine isomers have shown significant potential. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine (B1669291) site on tubulin. tandfonline.comtandfonline.com These compounds displayed potent antitumor activities against several cancer cell lines, including HeLa, SGC-7901, and MCF-7. tandfonline.com The most active compound, 10t, potently inhibited tubulin polymerization, disrupted microtubule dynamics, and induced G2/M phase cell cycle arrest and apoptosis. tandfonline.comtandfonline.com
Table 2: Anticancer Activity of Various Pyrrolopyridine Derivatives
| Compound Class | Mechanism of Action | Target Cell Lines | Key Findings |
| Dihydropyrrolo[3,4-c]pyridin-6-yl)piperidin-4-on N-oxide | Cytotoxicity | Ovarian, Breast Cancer | Moderate cytotoxicity against ovarian cancer cells. nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Tubulin Polymerization Inhibition | HeLa, SGC-7901, MCF-7 | Potent antitumor activity; induces cell cycle arrest and apoptosis. tandfonline.com |
| 1H-Pyrrolo[2,3-b]pyridine derivative | CDK8 Inhibition | Colorectal Cancer | Significantly inhibits tumor growth in xenograft models. acs.org |
Kinase inhibitors are a major class of targeted cancer therapies. nih.govrsc.org The pyrazolopyrimidine scaffold, a bioisostere of adenine, is known to mimic the interactions of ATP with the hinge region of the kinase domain, making it a "privileged scaffold" in kinase inhibitor design. nih.govrsc.org Similarly, related pyrrolopyridine and pyrazolopyridine structures have been developed as potent kinase inhibitors. nih.gov
Derivatives of pyrrolo[3,2-c]pyridine have been shown to have an inhibitory effect against FMS kinase, presenting them as potential candidates for anticancer drug development. nih.gov Research into 1H-pyrrolo[2,3-b]pyridine derivatives has led to the discovery of a potent Type II inhibitor of cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer. acs.org This compound was found to inhibit tumor growth in vivo by targeting CDK8, leading to the downregulation of the WNT/β-catenin signaling pathway. acs.org The pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds have also been optimized as kinase inhibitors, demonstrating the versatility of these core structures in targeting different kinases involved in cancer. nih.gov
Table 3: Kinase Inhibition by Pyrrolopyridine and Pyrazolopyridine Scaffolds
| Scaffold | Target Kinase | Indication | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Cancer, Arthritis | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | CDK8 | Colorectal Cancer | acs.org |
| Pyrazolo[3,4-b]pyridine | FGFR | Cancer | nih.gov |
| Pyrazolo[4,3-b]pyridine | ITK | Cancer | nih.gov |
Analgesic and Sedative Effects of Pyrrolo[3,4-c]pyridine Derivatives
A significant body of research has focused on the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives. nih.govnih.govmdpi.com Many of these compounds have demonstrated notable effects in preclinical models of pain and sedation. nih.govnih.gov
Studies on new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have confirmed their analgesic activity in both the "hot plate" test, which measures response to thermal stimuli, and the "writhing" test, which assesses response to chemical stimuli. nih.gov In the writhing test, all tested imides were more active than aspirin, with two compounds showing activity comparable to morphine. nih.gov
These derivatives also exhibit sedative properties. All of the new imides were found to significantly inhibit the spontaneous locomotor activity of mice. nih.govnih.gov Furthermore, some of these compounds prolonged the duration of thiopental-induced sleep, indicating a central nervous system depressant effect. nih.gov The structural modifications, such as the type of substituent at the N-4 position of a piperazine ring, have been shown to influence the strength of the analgesic effect. nih.gov
Table 4: Analgesic and Sedative Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Test | Endpoint | Result |
| Writhing Test | Analgesic Activity | All tested imides were more active than aspirin; two were similar to morphine. nih.gov |
| Hot Plate Test | Analgesic Activity | Two compounds showed a statistically significant analgesic effect. nih.gov |
| Locomotor Activity | Sedative Effect | All new imides significantly inhibited locomotor activity in mice. nih.gov |
| Thiopental Sleep | Sedative Effect | Two compounds prolonged the duration of thiopental-induced sleep. nih.gov |
Antidiabetic Potentials of Pyrrolo[3,4-c]pyridine Derivatives (e.g., Insulin (B600854) Sensitizers, Aldose Reductase Inhibitors, GPR119 Agonists)
Pyrrolo[3,4-c]pyridine derivatives have shown promise as potential treatments for diabetes through various mechanisms of action. nih.govmdpi.comresearchgate.net
Insulin Sensitizers: Certain 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been found to effectively lower blood glucose levels. mdpi.comresearchgate.net These compounds act by stimulating glucose uptake into muscle and fat cells, thereby increasing insulin sensitivity without affecting the levels of circulating insulin. mdpi.comresearchgate.net
Aldose Reductase Inhibitors: Aldose reductase is an enzyme implicated in the development of diabetic complications. The inhibition of this enzyme is a therapeutic strategy to prevent or mitigate such complications. Synthetic derivatives of [pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acid have been evaluated for their in vitro inhibitory activity against aldose reductase from rat lenses. jchemrev.com The results indicated that acetic acid derivatives were more effective inhibitors than the corresponding propionic acid derivatives. jchemrev.com
GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is expressed in pancreatic β-cells and intestinal enteroendocrine cells. jchemrev.com Agonists of this receptor can stimulate insulin secretion and the release of incretins like GLP-1, making it an attractive target for type 2 diabetes treatment. jchemrev.com A novel class of compounds based on the 1H-pyrazolo[3,4-c]pyridine scaffold has been developed as potent GPR119 agonists. jchemrev.com
Table 5: Antidiabetic Mechanisms of Pyrrolo[3,4-c]pyridine and Related Derivatives
| Mechanism of Action | Compound Class | Key Findings | Reference |
| Insulin Sensitizer | 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Reduce blood glucose by stimulating glucose uptake in muscle and fat cells. mdpi.comresearchgate.net | mdpi.com, researchgate.net |
| Aldose Reductase Inhibitor | [Pyrrolo[3,4-c]pyridine-1,3(2H)-dion-2-yl]alkanoic acids | Acetic acid derivatives showed potent inhibition of rat lens aldose reductase. jchemrev.com | jchemrev.com |
| GPR119 Agonist | 1H-pyrazolo[3,4-c]pyridines | Act as agonists to stimulate insulin and incretin (B1656795) secretion. jchemrev.com | jchemrev.com |
Carbonic Anhydrase Inhibition by Related Pyrazolo[4,3-c]pyridine Sulfonamides
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological and pathological processes. mdpi.comnih.gov The inhibition of specific CA isoforms is a therapeutic strategy for various conditions. nih.gov
A series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their inhibitory activity against four human CA isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.govresearchgate.net The inhibitory activity was assessed using a stopped-flow CO₂ hydrase assay. mdpi.comnih.gov
Several of the synthesized derivatives demonstrated interesting inhibitory activity, particularly towards the cytosolic isoforms hCA I and hCA II. mdpi.comresearchgate.net Some compounds were found to be more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I, and one compound also showed better activity than AAZ against the hCA II isoform. researchgate.net Computational docking studies were also performed to investigate the binding mode of these compounds within the active site of the enzymes, aiding in the rational design of more selective inhibitors. mdpi.comnih.gov
Table 6: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 1f | 19.8 | 10.1 | 35.6 | 40.2 |
| 1g | 25.4 | 19.8 | 49.2 | 55.4 |
| 1h | 33.7 | 25.3 | 55.1 | 63.7 |
| 1k | 45.1 | 30.1 | 60.3 | 70.1 |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.4 | 5.7 |
Data represents a selection of potent compounds from Gincodi et al. mdpi.comnih.govresearchgate.net
Structure Activity Relationship Sar Studies of 2 Methyloctahydropyrrolo 3,4 C Pyridine and Its Analogs
Conformational Analysis and Ligand-Receptor Interaction Mechanisms
The three-dimensional arrangement of the octahydropyrrolo[3,4-c]pyridine scaffold is critical for its interaction with biological targets. Molecular modeling and docking studies indicate that the fused ring system adopts specific low-energy conformations that present substituents in defined spatial orientations, facilitating optimal engagement with receptor binding pockets. nih.gov
Ligand-receptor interactions for this class of compounds are often governed by a combination of forces. For instance, in the context of TRPV1 antagonists, molecular modeling has shown that substituents in the pyridine (B92270) C-region can form crucial hydrophobic interactions with pockets composed of specific amino acid residues like Leu547 and Thr550. nih.gov Similarly, SAR and docking studies on related pyrrolo[2,3-b]pyridine inhibitors targeting phosphodiesterase 4B (PDE4B) revealed that the core ring structure engages in π–π stacking interactions with phenylalanine and tyrosine residues within the active site. nih.gov The specific nature of these interactions—be they hydrophobic, hydrogen bonding, or electrostatic—is a key determinant of binding affinity and selectivity. Statistical analysis of numerous protein-ligand crystal structures has further underscored that subtle changes in ligand structure can distinguish between different binding modes, such as allosteric versus canonical binding, and can separate active from inactive conformations. nih.gov
Influence of Substituent Patterns on Pharmacological Activity
The pharmacological profile of 2-methyloctahydropyrrolo[3,4-c]pyridine derivatives can be systematically modified by altering the substitution patterns on the core scaffold. These modifications influence metabolic stability, binding affinity, and target selectivity.
Substituents play a dual role in modulating both the metabolic fate and the binding potency of pyrrolo[3,4-c]pyridine analogs. The introduction of certain groups, such as a methyl group, can be a strategic decision to enhance metabolic stability. nih.gov Pharmacokinetic studies have demonstrated that the metabolic decomposition of these compounds in rat liver microsomes (RLM) is highly dependent on the substitution of attached phenyl rings. nih.gov For example, a 6-F-phenyl derivative exhibited good RLM stability, which is a desirable property for a drug candidate. nih.gov However, high plasma protein binding can sometimes preclude the in vivo assessment of efficacy, highlighting the complex interplay of factors. nih.gov
Binding affinity is directly correlated with the nature and position of substituents. For instance, in a series of GPR119 agonists, the potency was found to depend on the R2 substituent; activity increased with ethyl and propyl chains compared to a methyl group, while larger substituents like phenyl led to a significant loss of potency. nih.gov Similarly, for CSF1R inhibitors based on a related pyrrolo[2,3-d]pyrimidine scaffold, an unsubstituted pyridine moiety was identified as a potential metabolic soft spot, leading to instability in human and mouse liver microsomes. mdpi.com
| Compound Series | R2 Substituent | Relative Potency | Comment |
|---|---|---|---|
| 8 | -H or -CH3 | Base | Lower activity compared to longer chains. |
| 8 | -CH2CH3 | Increased | Ethyl group enhances potency. |
| 8 | -CH2CH2CH3 | Increased | Propyl group enhances potency. |
| 8a | 6-F-phenyl | High (EC50 = 0.016 µM) | Also exhibited good metabolic stability. |
| 8 | -Phenyl, -Cyclopentyl | Decreased | Large, bulky groups lead to significant loss of potency. |
Stereochemistry is a fundamental aspect of the SAR of these compounds, as the spatial arrangement of atoms dictates the precise fit within a receptor's binding site. The chirality of substituents can lead to significant differences in pharmacological activity between enantiomers.
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. A prominent example is the successful use of the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold as a bioisosteric replacement for a piperazine (B1678402) ring. nih.govnih.gov In the development of negative allosteric modulators (NAMs) for the mGlu1 receptor, this substitution proved highly effective. nih.gov Direct replacement of the piperazine ring in an initial hit compound with the octahydropyrrolo[3,4-c]pyrrole group resulted in a derivative that was over sevenfold more potent against human mGlu1. nih.gov This strategy demonstrates how modifying the core scaffold while maintaining key interaction points can lead to superior pharmacological properties. The principle has been applied to other related scaffolds, such as the replacement of pyridine-N-oxide with 2-difluoromethylpyridine, which enhanced the activity of quorum sensing inhibitors. rsc.org
Simple substitution patterns on the octahydropyrrolo[3,4-c]pyrrole scaffold can be used to construct ligands that are highly selective for specific receptor subtypes. nih.govresearchgate.netdocumentsdelivered.com This has been extensively demonstrated in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles has been shown to exhibit high affinity for both α4β2 and α7 nAChRs. nih.gov Crucially, specific substitutions on the pyrrole (B145914) ring system can switch the selectivity profile dramatically. nih.govresearchgate.netdocumentsdelivered.com This ability to tune selectivity provides valuable insights into the differences in the ligand-binding domains of various receptor subtypes. nih.gov For instance, researchers have improved the selectivity of 3-pyridyl analogs for nAChR subtypes by attaching hydrophobic or hydrogen-bonding alkynyl groups to the C5 position of the pyridyl ring. nih.gov
| Scaffold | Substitution Pattern | Primary Target Selectivity |
|---|---|---|
| 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole | Pattern A | α4β2 nAChR |
| 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole | Pattern B | α7 nAChR |
SAR in Specific Biological Contexts: Detailed Analysis for HIV-1 Entry Inhibition, Histamine (B1213489) H4 Receptor Activity, TLR7/8 Modulation, and mGlu1 Negative Allosteric Modulation
The versatility of the pyrrolo[3,4-c]pyridine scaffold is evident from its application across diverse therapeutic areas.
HIV-1 Entry Inhibition: Derivatives of pyrrolo[3,4-c]pyridine have been investigated as inhibitors of HIV-1, primarily targeting the integrase (IN) enzyme. mdpi.comnih.gov For a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates, the ester substituent at position 4 was found to have a significant influence on anti-HIV-1 activity. mdpi.comnih.gov The distance between the pyrrolopyridine core and an attached phenyl ring was also critical for potency. mdpi.com Derivatives with an ethyl ester at R, an OEt group at R1, and specific phenyl or indolyl groups at R2 exhibited potent activity with EC50 values below 10 µM. mdpi.com One of the most active compounds, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, showed significant anti-HIV-1 activity with an EC50 of 1.65 µM. mdpi.comresearchgate.net These studies suggest that the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold is a promising template for developing HIV-1 inhibitors that may be less susceptible to resistance mutations. mdpi.comnih.gov
| Compound | Description | Anti-HIV-1 Activity (EC50) |
|---|---|---|
| 7d | A 7-hydroxy-1,3-dioxo derivative | 1.65 µM |
| 7f, 7i, 7j, 8d, 9c | Analogs in the same series | <10 µM |
| 12j | Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo... | 1.65 µM |
Histamine H4 Receptor Activity: While direct SAR studies on pyrrolo[3,4-c]pyridine for the histamine H4 receptor (H4R) are limited, research on analogous scaffolds provides valuable insights. Studies on pyrrolo[2,3-d]pyrimidine derivatives have identified congeners with K_i values of less than 1 µM at the hH4R and with much-improved selectivity over the H3R. nih.gov This suggests that the pyrrole-fused-to-a-pyrimidine-like-ring system is a promising starting point for developing selective H4R ligands. nih.gov SAR studies on other H4R antagonists have highlighted the importance of specific alkyl substitutions and the basicity of nitrogen atoms for affinity. researchgate.net
TLR7/8 Modulation: The pyrrolopyridine framework has been explored for its ability to modulate Toll-like receptors (TLRs), which are key components of the innate immune system. Although much of the work has focused on isomers like furo[2,3-c]pyridines and thiazolo[5,4-c]quinolines, the findings are relevant. nih.gov These studies have established that the nature of the heterocyclic core and its electron densities play a crucial role in determining TLR7 and/or TLR8 activity. nih.gov For example, extensive SAR has converged on an optimal C2 alkyl substituent chain length of butyl for potent activity. nih.gov A patent for pyrrolo[3,2-c]pyridine derivatives describes their utility as inhibitors of TLR7 and TLR9, indicating their potential in treating autoimmune and inflammatory diseases. patsnap.com
mGlu1 Negative Allosteric Modulation: As previously mentioned, the octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed to develop potent and selective mGlu1 NAMs. nih.govnih.gov The development of SAR in this series showed that direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole scaffold in a hit compound led to a significant increase in potency. nih.gov Further optimization focused on the aryl/heteroaryl portion of the scaffold, with various pyridine derivatives demonstrating moderate potency. nih.gov This work established key SAR principles for increasing the fraction of unbound compound and reducing P450 inhibition, paving the way for further optimization of drug-like properties. nih.gov
| Compound | R Group | mGlu1 pIC50 (±SEM) | mGlu1 IC50 (nM) |
|---|---|---|---|
| 8 | 1-Adamantyl | - | 420 |
| 32 | Pyridine derivative | 6.20 (±0.04) | 630 |
| 34 | Pyridine derivative | 6.13 (±0.05) | 740 |
General SAR Principles for Pyrrolo[3,4-c]pyridine Derivatives Across Diverse Activities
Across the various biological targets, several general SAR principles for the pyrrolo[3,4-c]pyridine scaffold emerge:
Scaffold Rigidity and Vectorial Projection: The fused bicyclic nature of the core provides a rigid framework that projects substituents into specific regions of space, which is essential for high-affinity binding. mdpi.comnih.gov
Importance of Nitrogen Atoms: The nitrogen atoms in the pyrrole and pyridine rings often act as hydrogen bond acceptors or become protonated, forming key electrostatic interactions with receptor sites. nih.govnih.gov Their positions are critical for activity and selectivity.
Tunability via Substitution: Aromatic rings attached to the scaffold are common features, and their substitution patterns (e.g., with halogens or alkoxy groups) are a primary means of modulating potency, selectivity, and metabolic stability. mdpi.comnih.govnih.gov
Linker Optimization: When the scaffold is connected to another pharmacophore group, the length and nature of the alkyl linker can significantly influence biological activity. nih.gov
Bioisosteric Flexibility: The core can often be used as a bioisostere for other cyclic diamines like piperazine, providing an effective strategy to enhance potency and fine-tune properties. nih.gov
Computational and Theoretical Investigations of 2 Methyloctahydropyrrolo 3,4 C Pyridine Systems
Molecular Docking and Molecular Dynamics Simulations for Binding Mode Predictions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of biological targets. For systems involving the 2-methyloctahydropyrrolo[3,4-c]pyridine scaffold, these techniques provide critical insights into the intermolecular interactions that govern molecular recognition and binding affinity.
Molecular docking is employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. d-nb.info This method involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. For instance, in studies of various pyridine (B92270) derivatives, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues. tubitak.gov.trnih.gov The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. For example, docking studies on pyridine derivatives targeting the kinesin Eg5 enzyme revealed binding energies significantly lower than the parent pyridine molecule, indicating stronger interactions. researchgate.net
| Compound Type | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Pyridine Derivatives | Kinesin Eg5 | GLU116, GLY117 | Hydrogen Bond | tubitak.gov.trresearchgate.net |
| Pyrrolo[2,3-b]pyridine Derivatives | c-Met Kinase | MET1160, ASP1222 | Hydrogen Bond | sci-hub.se |
| Pyridine-based PKC Agonists | PKCδ C1B domain | Not Specified | Ligand-Protein Interactions | nih.gov |
Virtual Screening and Scaffold-Hopping Methodologies in Hit Identification and Optimization
Virtual screening and scaffold-hopping are indispensable computational strategies in modern drug discovery for identifying novel chemical starting points (hits) and optimizing them into lead compounds. The octahydropyrrolo[3,4-c]pyridine core is recognized as a valuable scaffold in the design of biologically active molecules, particularly for central nervous system (CNS) targets. nih.gov
Virtual screening involves the computational assessment of large chemical libraries to identify molecules that are likely to bind to a specific drug target. This can be done using either ligand-based or structure-based approaches. Structure-based virtual screening docks thousands or millions of compounds into the target's binding site, prioritizing those with the best predicted binding scores for experimental testing. mdpi.com
Scaffold-hopping is a more focused strategy that aims to discover new molecular frameworks by replacing the core structure of a known active compound with a different, often isosteric, scaffold while preserving its biological activity. mdpi.commdpi.com This technique is particularly useful for navigating intellectual property landscapes, improving pharmacokinetic properties, or exploring new chemical space. namiki-s.co.jp A notable example involves the replacement of a piperazine (B1678402) ring in a known mGlu1 negative allosteric modulator with the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold. nih.gov This hop resulted in a new chemical series with significantly improved potency and selectivity. nih.gov The process typically starts with a known active compound, from which a new scaffold is designed and then elaborated with various substituents to build a focused library for screening and optimization. nih.gov
| Original Scaffold | Replacement Scaffold | Target | Outcome of Scaffold Hop | Reference |
|---|---|---|---|---|
| Piperazine | Octahydropyrrolo[3,4-c]pyrrole | mGlu1 Receptor | >7-fold increase in potency, reduced off-target activity | nih.gov |
| Known Kinase Inhibitor Core | Pyrrolo[2,3-d]pyrimidine | CSF1R Kinase | Retained binding affinity with a novel core structure | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine | N-benzyl-2-(piperazin-1-yl)acetamide | c-Met/STAT3 | Enhanced antitumor activity | nih.gov |
Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Geometries and Chemical Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of molecules like this compound and its derivatives. DFT is used to determine optimized molecular geometries, electronic structures, and various chemical reactivity descriptors. researchgate.netresearchgate.net
By solving approximations of the Schrödinger equation, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state. researchgate.net These optimized geometries provide the most stable three-dimensional conformation of the molecule, which is essential for subsequent computational studies like molecular docking. nih.gov
Furthermore, DFT is used to calculate a range of molecular properties and reactivity descriptors that are crucial for understanding a molecule's behavior. These include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity and the ability of a molecule to donate or accept electrons. The HOMO-LUMO energy gap is a measure of molecular stability. researchgate.net
Vibrational Frequencies: Calculated vibrational spectra (e.g., infrared spectra) can be compared with experimental data to confirm the structure of synthesized compounds. researchgate.netresearchgate.net
Chemical Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be derived from HOMO and LUMO energies to quantify and predict the reactivity of different sites on the molecule.
These theoretical calculations provide a deep understanding of the electronic characteristics of the pyrrolopyridine scaffold, which aids in rational drug design and in interpreting structure-activity relationships. researchgate.net
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties to Guide Lead Optimization
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. In silico ADME prediction models are widely used to assess the drug-likeness of compounds early in the discovery process, allowing for the prioritization of candidates with favorable profiles and guiding the optimization of lead compounds. nih.govnih.gov
For derivatives of the octahydropyrrolo[3,4-c]pyridine scaffold, various computational tools can predict a wide range of physicochemical and pharmacokinetic properties. These predictions help researchers to identify potential liabilities, such as poor absorption or rapid metabolism, that can be addressed through chemical modification. nih.govnih.gov
Key ADME parameters typically evaluated in silico include:
Absorption: Predictions of properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability). mdpi.com
Distribution: Calculation of the volume of distribution (VDss), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes and prediction of inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6). nih.gov
Excretion: Estimation of parameters like clearance and half-life. mdpi.com
These computational assessments, often combined with early in vitro assays, provide a comprehensive profile of a compound's likely behavior in the body, enabling a more efficient lead optimization process. nih.govcmjpublishers.com
| ADME Category | Predicted Property | Importance in Drug Design |
|---|---|---|
| Absorption | Aqueous Solubility | Affects dissolution and bioavailability. |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. |
| Plasma Protein Binding (PPB) | Influences the free fraction of the drug available for therapeutic effect. | |
| Metabolism | CYP450 Inhibition | High potential for drug-drug interactions. nih.gov |
| Metabolic Stability | Determines the drug's half-life and dosing regimen. mdpi.com |
Electrostatic Potential Mapping and Molecular Descriptor Analysis for Structure-Activity Correlations
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is the cornerstone of medicinal chemistry. nih.gov Computational methods such as electrostatic potential mapping and molecular descriptor analysis are vital for elucidating and quantifying these relationships.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electronic distribution within a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red), electron-deficient (positive potential, blue), and neutral (green). This mapping is invaluable for identifying:
Reactive Sites: It indicates regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Interaction Points: It shows potential sites for hydrogen bonding and other non-covalent interactions with a biological target. researchgate.net By analyzing the MEP maps of a series of active and inactive pyridine derivatives, researchers can identify specific electrostatic features that are essential for biological activity. nih.gov
In addition to MEP, a wide array of molecular descriptors are calculated to build quantitative structure-activity relationship (QSAR) models. These descriptors quantify various aspects of a molecule's structure, including steric (size and shape), electronic (charge distribution), and hydrophobic properties. mdpi.com By correlating these descriptors with the measured biological activity of a set of compounds, a mathematical model can be developed. This QSAR model can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues and providing deeper insight into the SAR of the chemical series. nih.govresearchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape on 2-Methyloctahydropyrrolo[3,4-c]pyridine and Related Scaffolds
The octahydropyrrolo[3,4-c]pyridine scaffold is a key structural motif found in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. Research has demonstrated the broad-spectrum pharmacological potential of derivatives of the parent pyrrolo[3,4-c]pyridine scaffold, highlighting its significance in medicinal chemistry. mdpi.comnih.gov
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for a wide array of therapeutic applications, including:
Analgesic and Sedative Effects: A significant body of research has focused on the analgesic and sedative properties of these compounds. mdpi.comnih.gov
Antidiabetic Activity: Certain derivatives have shown potential in regulating blood glucose levels. mdpi.comnih.gov
Antimycobacterial and Antiviral Properties: The scaffold has been utilized in the development of agents against infectious diseases, including Mycobacterium tuberculosis and HIV. mdpi.comnih.gov
Antitumor Activity: The pyrrolo[3,4-c]pyridine core is present in compounds designed to inhibit cancer cell proliferation. mdpi.comnih.gov
Neurological Disorders: This scaffold has been instrumental in creating ligands for CNS targets, showing promise in treating diseases of the nervous system. nih.govnih.gov
While extensive research exists for the broader class of octahydropyrrolo[3,4-c]pyridines and their more complex derivatives, there is a notable scarcity of publicly available scientific literature focusing specifically on the biological activity of this compound. This represents a significant gap in the current research landscape and underscores the need for further investigation into this specific analog.
Emerging Avenues for Targeted Therapeutic Development Based on Octahydropyrrolo[3,4-c]pyridine Motifs
The versatility of the octahydropyrrolo[3,4-c]pyridine scaffold has made it a valuable tool in the design of selective ligands for a variety of CNS receptors. This has opened up new avenues for the development of targeted therapies for a range of neurological and psychiatric disorders.
One of the most promising areas of research involves the development of selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been synthesized and shown to have high affinity for both α4β2 and α7 nAChR subtypes. nih.gov By making simple substitutions on the scaffold, researchers have been able to develop ligands that are highly selective for one subtype over the other. nih.gov This selectivity is crucial for developing drugs with improved efficacy and reduced side effects.
Another important area of investigation is the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been successfully used as an isosteric replacement for a piperazine (B1678402) ring in known mGlu1 NAMs, leading to the discovery of potent and selective compounds. nih.gov These compounds have potential therapeutic applications in the treatment of addiction, anxiety, epilepsy, pain, and psychotic disorders. nih.gov
The table below summarizes the key biological targets and potential therapeutic applications of various octahydropyrrolo[3,4-c]pyridine derivatives.
| Derivative Class | Biological Target | Potential Therapeutic Application |
| 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles | α4β2 and α7 nicotinic acetylcholine receptors | Neurological and psychiatric disorders |
| N-heteroaryl octahydropyrrolo[3,4-c]pyrroles | mGlu1 (negative allosteric modulators) | Addiction, anxiety, epilepsy, pain, psychotic disorders |
| Perhydropyrrolo[3,4-c]pyridines | Acetylcholine, histamine (B1213489), and serotonin (B10506) receptors | Neurological and inflammatory disorders |
Methodological Advancements in Scaffold Exploration and Optimization for Enhanced Biological Efficacy
Recent years have seen significant progress in the synthetic methodologies used to construct and functionalize the octahydropyrrolo[3,4-c]pyridine scaffold. These advancements have enabled the creation of diverse chemical libraries for high-throughput screening and have facilitated the optimization of lead compounds to improve their biological efficacy and drug-like properties.
Efficient and scalable syntheses of enantiomerically pure octahydropyrano[3,4-c]pyridine scaffolds have been developed, starting from naturally occurring quinine. nih.gov These methods provide a valuable starting point for drug discovery programs. Standard synthetic methods have also been employed to prepare N,N'-bis-alkyl-perhydropyrrolo[3,4-c]pyridines and their corresponding bis-quaternary derivatives. nih.gov
A key aspect of scaffold optimization is the ability to fine-tune the physicochemical properties of the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For example, in the development of mGlu1 NAMs, researchers have focused on modifying the scaffold to reduce P450 inhibition, a common issue with drug candidates. nih.gov
Furthermore, the development of novel synthetic routes allows for the introduction of a wide range of substituents at various positions on the scaffold. This enables a systematic exploration of the structure-activity relationship (SAR), providing valuable insights into the molecular determinants of ligand binding and functional activity. The ability to readily synthesize a variety of analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyloctahydropyrrolo[3,4-c]pyridine derivatives?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1 : Alkylation of pyrrolo[3,4-c]pyridine scaffolds using NaH and methyl iodide (MeI) in THF at 0°C to room temperature .
- Step 2 : Subsequent functionalization via Suzuki-Miyaura coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
- Step 3 : Hydrogenation or reduction steps (e.g., H₂/Pd-C in MeOH) to achieve octahydro derivatives .
Q. How are this compound derivatives characterized?
- Methodological Answer : Techniques include:
- NMR : To confirm stereochemistry and substitution patterns (e.g., diastereoselectivity in benzopyranopyridine derivatives) .
- X-ray crystallography : For absolute configuration determination, as seen in resolved enantiomers using D-(-)-mandelic acid .
- HPLC/MS : To assess purity (>99%) and metabolic stability in liver microsomes .
Q. What pharmacological activities are associated with this scaffold?
- Methodological Answer : The compound exhibits:
- Analgesic activity : ED₅₀ values as low as 0.4–1.35 mg/kg in writhing tests, outperforming morphine (ED₅₀ = 2.44 mg/kg) .
- Metabolic stability : Improved half-life (t₁/₂ = 12 h) via amidine substitution and bioisosteric modifications .
- Antidiabetic effects : Stimulates glucose uptake in adipocytes (7.4–37.4% insulin sensitivity increase) .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) for antidiabetic activity?
- Methodological Answer :
- Substituent Effects :
- Phenoxy groups at position 4 enhance activity (e.g., 4-iodophenoxy increases activity by >30%) .
- Alkyl chains (ethyl/propyl) improve GPR119 agonist potency (EC₅₀ = 0.016 µM), while bulkier groups (phenyl) reduce efficacy .
- Data Table :
| Derivative | Substituent (R) | Insulin Sensitivity Increase (%) |
|---|---|---|
| 6a | 4-phenoxy | 37.4 |
| 6b | 4-iodophenoxy | 37.4 |
| 6c | 3,4-dichlorophenoxy | 30.1 |
Q. What strategies mitigate metabolic instability in this compound derivatives?
- Methodological Answer :
- Bioisosteric replacement : Substituting N-methylpiperazine with 2-methyloctahydropyrrolo[3,4-c]pyrrole improves microsomal stability (CL = 29 µL/min/mg in human liver microsomes) .
- Polar groups : Amidines enhance metabolic stability but reduce oral bioavailability due to higher polarity .
Q. How can discrepancies between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability (e.g., 95% in rats vs. 29% in monkeys) and protein binding (e.g., 90% bound to mouse plasma) .
- Species-specific assays : Use cynomolgus monkey GPR119 models to predict human efficacy .
Q. What methods optimize diastereoselective synthesis of this scaffold?
- Methodological Answer :
- Chiral reagents : D-(-)-mandelic acid resolves enantiomers, achieving >90% diastereomeric excess .
- Catalytic hydrogenation : Reduces intermediates (e.g., N-benzylated derivatives) with 40–60% yields .
Q. How are data contradictions in activity profiles addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
